molecular formula C14H21ClN2O2 B14174012 N-(2-Chloroethyl)-N'-[3-(4-methoxybutyl)phenyl]urea CAS No. 923027-22-9

N-(2-Chloroethyl)-N'-[3-(4-methoxybutyl)phenyl]urea

Cat. No.: B14174012
CAS No.: 923027-22-9
M. Wt: 284.78 g/mol
InChI Key: MEDXKJGHHGDXFR-UHFFFAOYSA-N
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Description

“N-(2-Chloroethyl)-N’-[3-(4-methoxybutyl)phenyl]urea” is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-Chloroethyl)-N’-[3-(4-methoxybutyl)phenyl]urea” typically involves the reaction of a chloroethylamine derivative with a substituted phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybutyl group.

    Reduction: Reduction reactions could target the urea moiety or the chloroethyl group.

    Substitution: Nucleophilic substitution reactions are likely, especially at the chloroethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in various substituted urea compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals or agrochemicals.

Biology

Biologically, derivatives of urea are often explored for their potential as enzyme inhibitors or as part of drug design efforts targeting specific proteins or pathways.

Medicine

In medicine, compounds like “N-(2-Chloroethyl)-N’-[3-(4-methoxybutyl)phenyl]urea” might be investigated for their anticancer properties, given the presence of the chloroethyl group, which is known to form DNA cross-links.

Industry

Industrially, such compounds could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For instance, if used as an anticancer agent, it might work by alkylating DNA, thereby preventing cell division. The molecular targets could include DNA itself or enzymes involved in DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloroethyl)-N’-phenylurea
  • N-(2-Chloroethyl)-N’-[3-(4-methoxyphenyl)phenyl]urea
  • N-(2-Chloroethyl)-N’-[3-(4-methoxyethyl)phenyl]urea

Uniqueness

“N-(2-Chloroethyl)-N’-[3-(4-methoxybutyl)phenyl]urea” is unique due to the specific substitution pattern on the phenyl ring and the presence of the methoxybutyl group. This structural uniqueness could impart different physical, chemical, and biological properties compared to its analogs.

Properties

CAS No.

923027-22-9

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[3-(4-methoxybutyl)phenyl]urea

InChI

InChI=1S/C14H21ClN2O2/c1-19-10-3-2-5-12-6-4-7-13(11-12)17-14(18)16-9-8-15/h4,6-7,11H,2-3,5,8-10H2,1H3,(H2,16,17,18)

InChI Key

MEDXKJGHHGDXFR-UHFFFAOYSA-N

Canonical SMILES

COCCCCC1=CC(=CC=C1)NC(=O)NCCCl

Origin of Product

United States

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